molecular formula C19H13F3N2O3 B11506659 Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide

Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide

Cat. No.: B11506659
M. Wt: 374.3 g/mol
InChI Key: KXICJZRPOKOMAT-UHFFFAOYSA-N
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Description

Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide is a complex organic compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid with 2-(4-trifluoromethylbenzoylamino)phenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction can produce furan-2-carbinol derivatives .

Scientific Research Applications

Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide involves its interaction with specific molecular targets. The trifluoromethylbenzoylamino group can enhance the compound’s binding affinity to certain proteins and enzymes, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-carboxylic acid (3-chloro-phenyl)-amide
  • 5-Cyano-furan-2-carboxylic acid [5-hydroxymethyl-2-(4-methyl-piperidin)]amide

Uniqueness

Furan-2-carboxylic acid [2-(4-trifluoromethylbenzoylamino)phenyl]amide is unique due to the presence of the trifluoromethylbenzoylamino group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H13F3N2O3

Molecular Weight

374.3 g/mol

IUPAC Name

N-[2-[[4-(trifluoromethyl)benzoyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)13-9-7-12(8-10-13)17(25)23-14-4-1-2-5-15(14)24-18(26)16-6-3-11-27-16/h1-11H,(H,23,25)(H,24,26)

InChI Key

KXICJZRPOKOMAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)NC(=O)C3=CC=CO3

Origin of Product

United States

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